Cas no 1707091-04-0 (3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid)

3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid is a brominated nitroaryl derivative of 2-acetamidopropanoic acid, featuring a functionalized aromatic ring system. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromo substituent. The presence of both electron-withdrawing nitro and bromo groups enhances its utility as an intermediate in the synthesis of more complex heterocyclic or peptidomimetic structures. The acetamido and carboxylic acid moieties further enable derivatization or conjugation, making it valuable for pharmaceutical and materials research. Its well-defined structure and reactivity profile support precise modifications in targeted chemical applications.
3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid structure
1707091-04-0 structure
Product name:3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid
CAS No:1707091-04-0
MF:C11H11BrN2O5
MW:331.119442224503
CID:5619245
PubChem ID:114381660

3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28295683
    • 1707091-04-0
    • 3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
    • 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid
    • Inchi: 1S/C11H11BrN2O5/c1-6(15)13-9(11(16)17)4-7-2-3-8(12)5-10(7)14(18)19/h2-3,5,9H,4H2,1H3,(H,13,15)(H,16,17)
    • InChI Key: ZEKCVQRKPZCPQS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])CC(C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 329.98513g/mol
  • Monoisotopic Mass: 329.98513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 1.6

3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28295683-0.5g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
0.5g
$603.0 2025-03-19
Enamine
EN300-28295683-0.25g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-28295683-10g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0
10g
$2701.0 2023-09-07
Enamine
EN300-28295683-1.0g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-28295683-0.1g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-28295683-2.5g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-28295683-0.05g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-28295683-10.0g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
10.0g
$2701.0 2025-03-19
Enamine
EN300-28295683-5.0g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0 95.0%
5.0g
$1821.0 2025-03-19
Enamine
EN300-28295683-5g
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
1707091-04-0
5g
$1821.0 2023-09-07

Additional information on 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid

Research Briefing on 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid (CAS: 1707091-04-0) in Chemical Biology and Pharmaceutical Applications

3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid (CAS: 1707091-04-0) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its bromo-nitrophenyl and acetamidopropanoic acid moieties, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and targeted therapies for various diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid as a precursor for the synthesis of proteasome inhibitors. The study highlighted its utility in creating analogs that selectively target the 20S proteasome, a key component in protein degradation pathways implicated in cancer and neurodegenerative disorders. The compound's unique structural features were found to enhance binding affinity and specificity, making it a promising candidate for further optimization.

Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was utilized in the development of fluorescent probes for imaging cellular processes. The bromo-nitrophenyl group facilitated the attachment of fluorophores, enabling real-time visualization of enzymatic activity in live cells. This advancement has significant implications for understanding disease mechanisms and screening potential therapeutics.

From a synthetic chemistry perspective, recent advancements have focused on improving the yield and purity of 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid. A 2023 Organic Process Research & Development paper detailed a scalable, green chemistry approach using catalytic hydrogenation, which reduced the environmental impact of its production while maintaining high enantiomeric purity. This method is particularly relevant for industrial-scale applications.

Ongoing research continues to explore the broader pharmacological potential of this compound. Preliminary data from a 2024 preprint suggests its derivatives may exhibit anti-inflammatory properties by modulating NF-κB signaling pathways. However, further in vivo studies are required to validate these findings and assess toxicity profiles.

In conclusion, 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid (CAS: 1707091-04-0) represents a versatile building block in medicinal chemistry with demonstrated applications in drug discovery, chemical biology tools, and process optimization. Its continued study will likely yield additional insights into structure-activity relationships and therapeutic potential across multiple disease areas.

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